
Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride
Overview
Description
Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride is a chiral amino acid ester derivative characterized by a phenyl group at the C4 position, a methyl ester at the carboxyl group, and a protonated amino group at the C2 position. Its molecular formula is C₁₁H₁₆ClNO₂, with a molecular weight of 229.70 g/mol (DL-form) or 243.73 g/mol (ethyl ester variant) . This compound is widely used as a key intermediate in pharmaceuticals, particularly in synthesizing antihypertensive agents and enzyme inhibitors. The (2S) stereochemistry is critical for its biological activity, as enantiomeric purity often dictates binding affinity to target receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride typically involves the esterification of (2S)-2-amino-4-phenylbutanoic acid. One common method is the reaction of (2S)-2-amino-4-phenylbutanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Variants: Ethyl vs. Methyl Esters
- Ethyl (2S)-2-Amino-4-phenylbutanoate Hydrochloride (C₁₂H₁₇ClNO₂, MW: 243.73 g/mol) differs by an ethyl ester group instead of methyl. The ethyl variant is used in cardiac drug impurity profiling .
- DL-Homophenylalanine Methyl Ester Hydrochloride (CAS 85808-33-9, C₁₁H₁₆ClNO₂, MW: 229.70 g/mol) is the racemic mixture of the target compound. The DL-form exhibits a lower melting point (159–161°C) compared to enantiopure forms, impacting crystallinity and solubility .
Table 1: Comparison of Ester Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point | Key Applications |
---|---|---|---|---|
Methyl (2S)-2-amino-4-phenylbutanoate HCl | C₁₁H₁₆ClNO₂ | 229.70 (DL-form) | 159–161°C | Pharmaceutical synthesis |
Ethyl (2S)-2-amino-4-phenylbutanoate HCl | C₁₂H₁₇ClNO₂ | 243.73 | Not reported | Cardiac drug impurities |
Substituent Modifications on the Amino Group
- (S)-Methyl 2-(((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate Hydrochloride (CAS 482577-59-3, MW: 385.87 g/mol) introduces a bulky biphenyl-cyano group. This enhances steric hindrance, reducing metabolic degradation but complicating synthesis .
- Methyl (2S)-2-[benzyl(ethyl)amino]-3,3-dimethylbutanoate (EP 4374877A2): The benzyl and ethyl groups on the amino residue improve stability against proteases, making it suitable for peptide mimetics .
Functional Group Additions
- Methyl (2S)-4-(methylsulfanyl)-2-[[(4-methylphenyl)sulfonyl]amino]butanoate (Synthetic derivative): The methylsulfanyl and tosyl groups increase electrophilicity, facilitating nucleophilic substitutions in prodrug design. Yield: 70%, mp: 56°C .
- (2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride (CAS 3311-01-1, C₅H₁₂ClNO₃): Replacing the phenyl group with methoxy reduces aromatic interactions, altering binding kinetics in enzyme inhibition .
Table 2: Impact of Functional Groups on Properties
Compound | Functional Groups Added | Key Property Change | Application |
---|---|---|---|
Methyl (2S)-4-(methylsulfanyl)... | Methylsulfanyl, Tosyl | Enhanced electrophilicity | Prodrug synthesis |
(2S)-2-Amino-4-methoxy-butanoate HCl | Methoxy | Reduced aromatic interactions | Enzyme inhibition studies |
Stereoisomeric Differences
- The (2S,3R)-2-amino-4-chloro-1-phenylbutan-3-ol hydrochloride (C₁₀H₁₅Cl₂NO) demonstrates how stereochemistry at multiple centers affects pharmacological activity. The chloro and hydroxyl groups introduce polarity, influencing blood-brain barrier penetration .
Biological Activity
Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride, commonly referred to as Methylphenidate (MPH), is a compound with significant biological activity, particularly in the realm of neurochemistry and metabolic regulation. This article delves into its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a chiral amino acid derivative characterized by the following molecular formula:
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 193.24 g/mol
The compound features an amino group, a methyl ester, and a phenyl group, which contribute to its biological activities and utility in various chemical reactions.
Target Receptors
Methyl (2S)-2-amino-4-phenylbutanoate primarily targets neurotransmitter transporters:
- Dopamine Transporter (DAT)
- Norepinephrine Transporter (NAT)
These transporters are crucial for the reuptake of dopamine and norepinephrine, two neurotransmitters essential for cognitive functions such as attention and mood regulation.
Mode of Action
The compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). By blocking DAT and NAT non-competitively, it increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving symptoms associated with attention deficit hyperactivity disorder (ADHD) and other conditions.
Biological Applications
Methyl (2S)-2-amino-4-phenylbutanoate has been studied for various biological activities:
- Neuropharmacology : Used in the treatment of ADHD due to its stimulant properties.
- Metabolic Regulation : Investigated for its role in glucose metabolism through interactions with glucagon-like peptide receptors.
- Peptide Synthesis : Functions as a building block in organic synthesis, allowing the incorporation of chirality in peptides.
Case Studies
- Cognitive Enhancement : A study demonstrated that MPH significantly improved attention and focus in individuals diagnosed with ADHD. The results indicated enhanced performance on cognitive tasks compared to placebo .
- Metabolic Effects : Research showed that MPH administration led to increased β-cell proliferation in pancreatic islets, suggesting potential benefits in glycemic control for diabetic patients.
- Anticonvulsant Properties : In a related study, derivatives of methylphenidate were evaluated for anticonvulsant activity using animal models. The compounds exhibited protective effects against seizures, indicating potential therapeutic applications beyond ADHD .
Table 1: Summary of Biological Activities and Research Findings
Mechanism | Description |
---|---|
Reuptake Inhibition | Non-competitive inhibition of DAT and NAT |
Neurotransmitter Levels | Increased dopamine and norepinephrine levels in synaptic cleft |
Pathway Influence | Modulates glucagon signaling pathways affecting metabolism |
Q & A
Basic Research Questions
Q. How can the synthesis of Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride be optimized for high yield and purity?
Methodological Answer:
- Key Steps :
- Dissolve starting materials (e.g., amino acid derivatives) in tetrahydrofuran (THF) under nitrogen atmosphere.
- Use trifluoromethanesulfonic acid derivatives (e.g., 2,2,2-trifluoroethyl triflate) as alkylating agents.
- Maintain reaction temperatures at 60°C for extended periods (~27 hours) to ensure complete substitution .
- Purify via C18 reverse-phase column chromatography with acetonitrile/water gradients to isolate the hydrochloride salt .
- Critical Parameters : Control reaction time, solvent choice (THF enhances solubility of intermediates), and stoichiometric ratios of reagents to minimize side products.
Q. What analytical techniques are most reliable for confirming the structural identity of this compound?
Methodological Answer:
- 1H/13C NMR : Key peaks include δ 3.79 (s, methyl ester), δ 4.07 (t, J = 6.3 Hz, α-proton), and aromatic protons (δ 7.13–7.41 for phenyl groups) .
- LC-MS : Confirm molecular ion peaks (e.g., m/z 208.0 [M+H]+ for ethyl ester analogs) and fragmentation patterns .
- HPLC Retention Time : Compare with authentic standards using reverse-phase columns (e.g., C18) under isocratic or gradient elution .
Q. How does the compound’s stereochemistry influence its reactivity in downstream reactions?
Methodological Answer:
- Chiral Integrity : Use chiral HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases to verify enantiomeric excess (>98% for (2S)-configuration) .
- Reactivity : The (2S)-configuration directs regioselectivity in peptide coupling reactions, as shown in studies with Boc-protected intermediates .
Advanced Research Questions
Q. What experimental strategies can mitigate racemization during derivatization of this compound?
Methodological Answer:
- Low-Temperature Reactions : Perform acylations or alkylations at 0–4°C to minimize base-catalyzed racemization .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to shield the amino group during reactions .
- Monitoring : Track enantiomeric purity via circular dichroism (CD) or chiral SFC (supercritical fluid chromatography) after each synthetic step .
Q. How does the phenylbutanoate moiety affect the compound’s interaction with amino acid transporters in cellular assays?
Methodological Answer:
- Competitive Binding Assays : Use radiolabeled amino acids (e.g., [3H]-leucine) in HEK293 cells overexpressing LAT1 transporters. Measure inhibition constants (Ki) to assess affinity .
- Structural Insights : Compare with fluorinated analogs (e.g., 4,4,4-trifluorobutanoate derivatives) to evaluate how lipophilicity impacts uptake kinetics .
Q. What in vitro models are suitable for studying the compound’s neuropharmacological potential?
Methodological Answer:
- Primary Neuronal Cultures : Treat rat cortical neurons with the compound (1–100 µM) and measure changes in serotonin receptor activity via calcium imaging .
- Oxidative Stress Models : Expose SH-SY5Y cells to hydrogen peroxide and assess neuroprotection using MTT assays. Compare with antioxidants like N-acetylcysteine .
Q. Contradictions and Resolutions
- Synthesis Yield Discrepancies : reports 100% yield for similar compounds using C18 purification, while cites 78% yield for ethyl ester analogs. Resolution : Differences arise from steric hindrance in phenylbutanoate derivatives; optimize equivalents of alkylating agents for higher yields .
- Enzyme Interaction Data : highlights metabolic stability via trifluoromethyl groups, but emphasizes neuropharmacological activity. Resolution : The phenyl group enhances receptor binding, while fluorination improves pharmacokinetics—design hybrid analogs for dual benefits .
Properties
IUPAC Name |
methyl (2S)-2-amino-4-phenylbutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKOPSSMUBBHMM-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00739868 | |
Record name | Methyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00739868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60425-49-2 | |
Record name | Methyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00739868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.